3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a combination of benzofuran, thiazole, and benzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzenesulfonyl chloride, which can be synthesized by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride . The next step involves the formation of the benzofuran and thiazole rings, which can be achieved through cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran and thiazole rings can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group on the benzofuran ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione derivatives .
Scientific Research Applications
3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The benzofuran and thiazole rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanoic acid
- 3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propylamine
Uniqueness
What sets 3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c1-27-15-7-8-18-14(11-15)12-19(28-18)17-13-29-21(22-17)23-20(24)9-10-30(25,26)16-5-3-2-4-6-16/h2-8,11-13H,9-10H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMJKCUPVCMFIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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